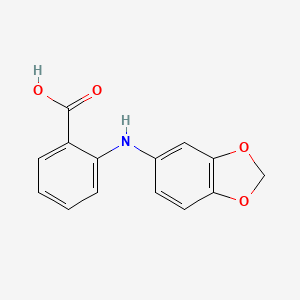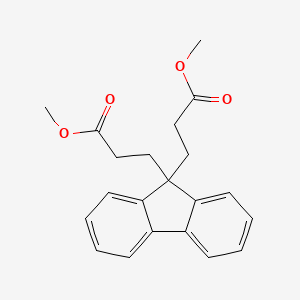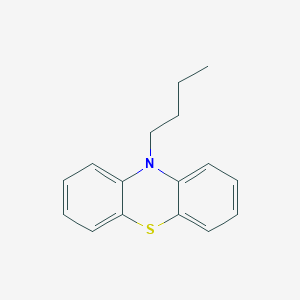
10-Butyl-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Butyl-10H-phenothiazine is a derivative of phenothiazine, a well-known heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives are widely recognized for their diverse applications in various fields, including chemistry, biology, and medicine. The addition of a butyl group at the nitrogen atom enhances the compound’s properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 10-Butyl-10H-phenothiazine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring of the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-Butyl-10H-phenothiazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-Butyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, leading to its potential antipsychotic effects. The compound’s ability to undergo redox reactions also makes it a valuable catalyst in chemical processes .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, widely used in various applications.
10-Methyl-10H-phenothiazine: Another derivative with a methyl group instead of a butyl group.
10-Phenyl-10H-phenothiazine: A derivative with a phenyl group.
Uniqueness: 10-Butyl-10H-phenothiazine stands out due to the presence of the butyl group, which enhances its lipophilicity and alters its chemical and physical properties. This modification can lead to improved performance in specific applications, such as increased solubility in organic solvents and enhanced interaction with biological targets .
Propiedades
Número CAS |
5909-56-8 |
|---|---|
Fórmula molecular |
C16H17NS |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
10-butylphenothiazine |
InChI |
InChI=1S/C16H17NS/c1-2-3-12-17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3 |
Clave InChI |
ROSJCZCZPCVEPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


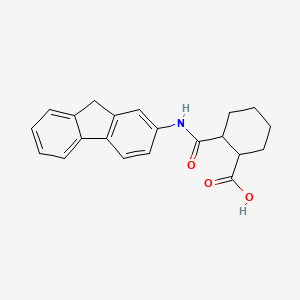

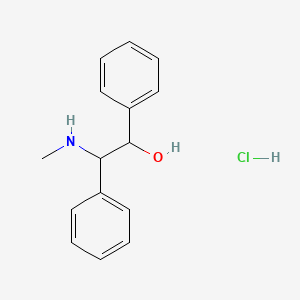
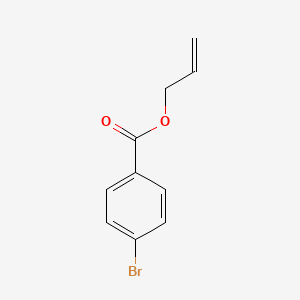
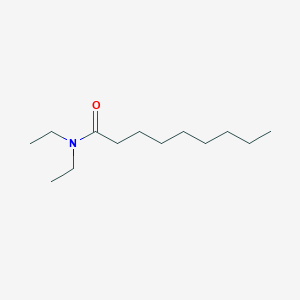
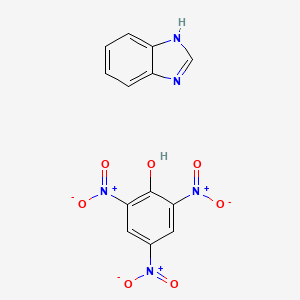

![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
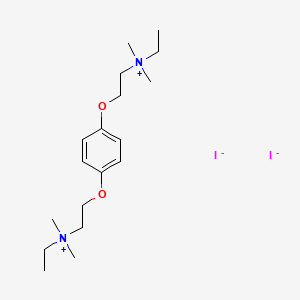
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
